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Cerevisterol

Cat. No.: B030100
CAS No.: 516-37-0
M. Wt: 430.7 g/mol
InChI Key: ARXHRTZAVQOQEU-BRVLHLJYSA-N
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Description

Historical Context of Cerevisterol Discovery and Characterization

The investigation into this compound dates back to the early 20th century, stemming from research into yeast sterols. Its identification and structural determination were significant steps in understanding the complex lipid profiles of fungi.

Initial Isolation from Saccharomyces cerevisiae

This compound was first identified in 1928 as a component found within the crude sterols of Saccharomyces cerevisiae, commonly known as baker's yeast or brewer's yeast. wikipedia.org This initial discovery occurred during the manufacturing process of the related sterol, ergosterol (B1671047). wikipedia.org Further purification and characterization were conducted by chemists Edna M. Honeywell and Charles E. Bills, who reported some of its properties in a publication in 1932. wikipedia.org They noted its relatively high melting point and insolubility in hexane (B92381), properties that facilitated its isolation. wikipedia.org From 4,500 kilograms of dry yeast, they were able to obtain 10 grams of this compound. wikipedia.org

Structural Elucidation and Confirmation

Following its isolation, the chemical formula of this compound was determined in 1933 to be C₂₆H₄₆O₃, indicating the presence of two double bonds and two hydroxyl groups. wikipedia.org The complete structural determination of this compound was achieved in 1954. This was accomplished by comparing the compound with a sample that had been chemically synthesized from ergosterol. wikipedia.org Purified this compound presents as a white amorphous solid. wikipedia.org When crystallized from ethyl alcohol, it forms elongated prisms, while crystallization from acetone (B3395972) or ethyl acetate (B1210297) yields broad hexagonal prisms. wikipedia.org Its UV absorption spectrum exhibits a maximum at approximately 248 nm. wikipedia.org this compound is considered a stable molecule, showing no discoloration or change in melting point even after several weeks of exposure to light and air. wikipedia.org The systematic IUPAC name for this compound is (1R,3aR,5R,5aR,7S,9aR,9bS,11aR)-1-[(3E,5R)-5,6-Dimethylhept-3-en-2-yl]-9a,11a-dimethyl-2,3,3a,6,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-5,5a,7(5H)-triol. wikipedia.org

Natural Occurrence and Distribution of this compound

This compound is broadly distributed within the fungal kingdom and has also been found in other organisms.

Fungal Sources and Endophytes

This compound is widely found in various fungi. wikipedia.org In the division Basidiomycota, it has been identified in several members of the Boletaceae family, as well as in edible mushrooms such as Cantharellus cibarius, Volvariella volvacea, Pleurotus sajor-caju, Laetiporus sulphureus, and Suillus luteus. wikipedia.org It is also present in the milk mushroom Lactarius hatsudake and the coral fungus Ramaria botrytis. wikipedia.org Within the Ascomycota division, this compound has been reported in Auricularia polytricha, Bulgaria inquinans, Engleromyces goetzei, Acremonium luzulae, and Penicillium herquei. wikipedia.org It has also been found in lichens like Ramalina hierrensis and Stereocaulon azoreum. wikipedia.org

This compound has also been isolated from endophytic fungi. wikipedia.orgnih.gov Endophytes are microorganisms that live within plant tissues without causing apparent disease.

As noted in its historical context, Saccharomyces cerevisiae was the original source from which this compound was first discovered and isolated. wikipedia.orgcfmot.de

A strain of Fusarium solani, an endophytic fungus isolated from the plant Aponogeton undulatus Roxb., has been identified as a source of this compound. nih.govnih.govresearchgate.netdntb.gov.ua Research investigating potential anti-inflammatory agents from endophytic fungi led to the identification of this compound from this specific Fusarium solani strain. nih.govnih.gov

Here is a table summarizing some of the fungal sources of this compound mentioned:

Fungal SourceDivisionType/Notes
Saccharomyces cerevisiaeAscomycotaYeast, initial discovery source
Fusarium solani strainAscomycotaEndophytic fungus from Aponogeton undulatus
Alternaria brassicicolaAscomycotaEndophyte
Fusarium oxysporumAscomycotaEndophyte
Gliocladium strainAscomycotaEndophyte
Aspergillus sydowiAscomycotaDeep-sea fungus
Alternaria sp.AscomycotaEndophyte
Penicillium herqueiAscomycotaEndophyte
Xylaria sp.AscomycotaEndolichenic fungus
MollisiaAscomycotaEndophytic fungus
Boletaceae family membersBasidiomycotaMushrooms
Cantharellus cibariusBasidiomycotaEdible mushroom
Volvariella volvaceaBasidiomycotaEdible mushroom
Pleurotus sajor-cajuBasidiomycotaEdible mushroom
Laetiporus sulphureusBasidiomycotaEdible mushroom
Suillus luteusBasidiomycotaEdible mushroom
Lactarius hatsudakeBasidiomycotaMilk mushroom
Ramaria botrytisBasidiomycotaCoral fungus
Auricularia polytrichaBasidiomycotaFungus
Bulgaria inquinansAscomycotaFungus
Engleromyces goetzeiAscomycotaFungus
Acremonium luzulaeAscomycotaFungus
Agaricus blazeiBasidiomycotaMushroom
Trametes gibbosaBasidiomycotaWood decaying mushroom
Trametes elegansBasidiomycotaWood decaying mushroom
Clitocybe nebularisBasidiomycotaMushroom
Sarcodon scabrosusBasidiomycotaMushroom
Ganoderma lucidumBasidiomycotaMedicinal mushroom
Aspergillus niger strain R8AscomycotaEndophytic fungus
Fusarium equisetiAscomycotaEndophytic fungus from Salicornia bigelovii
Trametes hirsutaBasidiomycotaWood decaying mushroom
Trametes versicolorBasidiomycotaWood decaying mushroom
Dichotella gemmaceaAscomycotaFungus
Lentinus tigrinus

This compound has been isolated from the fruiting bodies of the mushroom Lentinus tigrinus, also known as tiger sawgill. phcogj.comphcogj.comresearchgate.net Chemical investigation of the dichloromethane (B109758) extract of L. tigrinus fruiting bodies yielded this compound, alongside stellasterol (B124364) and ergosterol. phcogj.comphcogj.comresearchgate.net This was reported as the first instance of isolating these compounds from L. tigrinus fruiting bodies. phcogj.comphcogj.comresearchgate.net

Trametes gibbosa and Trametes elegans

This compound has been isolated from the wood-decaying mushrooms Trametes gibbosa and Trametes elegans. researchgate.netingentaconnect.commdpi.com Bioactivity-guided isolation from the methanol (B129727) extracts of these species led to the identification of this compound. researchgate.netingentaconnect.com Studies have investigated the antimicrobial activity of this compound isolated from Trametes species. researchgate.netingentaconnect.commdpi.com

Corynespora cassiicola (phytopathogenic fungus from Hevea brasiliensis)

This compound has been isolated from the fermentation extract of the phytopathogenic fungus Corynespora cassiicola strain CC01, which is found on Hevea brasiliensis (rubber tree). mdpi.comresearchgate.netnih.gov this compound was one of several known compounds isolated from this fungus for the first time in a particular study. mdpi.comresearchgate.netnih.gov While other compounds from this fungus were tested for phytotoxicity and antimicrobial activity, this compound, along with other isolated compounds, did not show activity against tested bacteria (E. coli, methicillin-resistant Staphylococcus aureus, and Micrococcus luteus) or phytotoxicity against Hevea brasiliensis leaves in one study. researchgate.netnih.gov

Penicillium fungus (marine-derived)

This compound has been isolated from marine-derived Penicillium fungal strains. nih.govresearchgate.netnih.govresearchgate.netkoreascience.kr Specifically, Penicillium levitum strain N33.2 has been identified as a source of this compound. nih.govnih.gov Research on this compound from marine-derived Penicillium has explored its biological properties. researchgate.netresearchgate.net For instance, this compound isolated from a marine-derived Penicillium fungus demonstrated antimicrobial activity against Propionibacterium acnes and an inhibitory effect against the enzyme tyrosinase in in vitro assays. researchgate.netresearchgate.net

Agaricus blazei

This compound is a steroid isolated from the fruiting bodies of Agaricus blazei. medchemexpress.comglpbio.commedchemexpress.comabmole.com Research has investigated the effects of extracts from Agaricus blazei, which contain this compound, on various biological processes. researchgate.net

Other Fungal Genera (e.g., Ganoderma lucidum, Hericium erinaceus, Hypholoma lateritium)

This compound has been found in other fungal genera, including Ganoderma lucidum, Hericium erinaceus, and Hypholoma lateritium. nih.govscielo.org.mxmdpi.comresearchgate.netmedicinacomplementar.com.brresearchgate.netdntb.gov.uanih.govutexas.edu

In Ganoderma lucidum, this compound has been reported among the metabolites isolated from basidiocarps. scielo.org.mxresearchgate.net Studies on G. lucidum have investigated the cytotoxic activities of various isolated compounds, including this compound. medicinacomplementar.com.brnih.gov

From Hypholoma lateritium, also known as the brick cap mushroom, this compound has been isolated from methanol extracts. nih.govmdpi.comresearchgate.netdntb.gov.uautexas.edu this compound was identified in this species for the first time in a particular study. nih.govmdpi.comresearchgate.net

This compound has also been reported in Hericium erinaceus.

Non-Fungal Biological Sources

While predominantly found in fungi, this compound has also been reported in some non-fungal biological sources. For example, this compound has been identified in Impatiens burtonii. journalmrji.com Research on this compound from Impatiens burtonii has investigated its activity against Salmonella. journalmrji.com

Impatiens burtonii (plant)

Research has also identified this compound in the plant Impatiens burtonii, a species belonging to the family Balsaminaceae. researchgate.netamazonaws.comjournalmrji.comamazonaws.com This plant is traditionally used in some regions for treating various ailments, including bacterial infections. researchgate.netamazonaws.com A study investigating the antisalmonella activity of Impatiens burtonii found this compound to be the most active compound isolated from the dichloromethane fraction of the plant's hydroethanolic extract. researchgate.netamazonaws.comjournalmrji.comresearchgate.net The study reported minimal inhibitory concentrations (MICs) for this compound against Salmonella Typhi ranging from 8 to 128 μg/mL. researchgate.netamazonaws.comjournalmrji.comresearchgate.net Further investigation into the modes of action revealed that this compound exhibited bacteriostatic activity against Salmonella Typhi. researchgate.netamazonaws.comjournalmrji.comresearchgate.net It was observed to induce the release of nucleotides, inhibit H+-ATPase proton pumps, and reduce the catalase activity of Salmonella Typhi. researchgate.netamazonaws.comjournalmrji.comresearchgate.net These findings suggest that this compound contributes to the traditional medicinal uses of Impatiens burtonii and highlight its potential as an antimicrobial agent.

Data from the Impatiens burtonii study on antisalmonella activity:

SampleMIC Range (μg/mL)
Impatiens burtonii crude extract (75% hydroethanolic)32 - 512
Dichloromethane fraction16 - 32
This compound (isolated)8 - 128

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound is closely linked to the sterol metabolic pathways, particularly in fungi where it is commonly found.

Relationship with Ergosterol Biosynthesis

This compound is recognized as a metabolite of ergosterol, the primary sterol in fungal cell membranes. biomol.comcaymanchem.comresearchgate.net Ergosterol biosynthesis is a complex process involving numerous enzymatic steps and is crucial for fungal membrane fluidity, permeability, and the activity of membrane-associated proteins. nih.govnih.gov The structure of this compound is closely related to ergosterol, differing by the presence of hydroxyl groups at specific positions on the sterol backbone. wikipedia.orgsmolecule.comcaymanchem.cominvivochem.cn This structural similarity suggests that this compound is likely produced through modifications of ergosterol or its precursors within fungal metabolic pathways. Studies have shown that this compound can be chemically synthesized from ergosterol, further supporting this relationship. wikipedia.orgsmolecule.com The widespread occurrence of this compound in various fungal species, alongside ergosterol and other ergosterol metabolites like ergosterol peroxide, underscores its place within fungal sterol metabolism. wikipedia.orgresearchgate.netchemfaces.comtandfonline.comscielo.br

Enzymatic Transformations in Fungal Metabolism

The conversion of ergosterol or related precursors to this compound in fungi involves specific enzymatic transformations. While the detailed enzymatic pathway specifically leading to this compound is not fully elucidated in all organisms, the presence of hydroxyl groups at the 3β, 5α, and 6β positions of the ergostane (B1235598) skeleton in this compound indicates hydroxylation reactions. wikipedia.orgsmolecule.comcaymanchem.cominvivochem.cn Fungal metabolism is known to involve a variety of enzymes capable of modifying sterol structures, including hydroxylases. Research on fungal sterol metabolism highlights the involvement of numerous enzymes in the complex biosynthetic pathways that lead to various sterols and their derivatives. nih.govnih.gov The isolation of this compound alongside other oxidized ergosterol derivatives from fungal sources further supports the role of fungal enzymes in these transformations. researchgate.netchemfaces.comtandfonline.comscielo.br Studies investigating fungal secondary metabolites often identify this compound as a product, implying enzymatic conversion from more common sterols like ergosterol within these organisms. researchgate.netchemfaces.comtandfonline.comscielo.brnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O3 B030100 Cerevisterol CAS No. 516-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHRTZAVQOQEU-BRVLHLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045318
Record name Cerevisterol
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Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-37-0
Record name Cerevisterol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cerevisterol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerevisterol
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Record name Cerevisterol
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Isolation, Purification, and Analytical Methodologies for Cerevisterol

Extraction Techniques from Biological Matrices

The initial step in obtaining cerevisterol involves its extraction from the cellular matrix of organisms such as fungi and yeast. Solvent extraction is the cornerstone of this process, with the choice of solvent being critical for efficiently isolating the target compound while minimizing the co-extraction of impurities.

Solvent Extraction (e.g., Methanol (B129727), Dichloromethane)

The use of a combination of polar and non-polar solvents is a common and effective strategy for the extraction of sterols like this compound. Methanol, a polar solvent, is effective in disrupting cell membranes and solubilizing intracellular components. Dichloromethane (B109758), a non-polar solvent, is then used to partition the lipophilic compounds, including this compound, from the more polar and aqueous components of the cell.

In a typical procedure, the biomass (e.g., fungal mycelia) is homogenized and suspended in methanol. This suspension is then partitioned with dichloromethane. The dichloromethane layer, containing the crude lipid extract including this compound, is then separated and concentrated. This method has been successfully employed for the isolation of sterols from various fungal sources. For instance, this compound, identified as (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, has been isolated from the dichloromethane extract of the mycelia of the marine fungus Corollospora lacera. prep-hplc.com

The efficiency of the extraction can be influenced by several factors, including the ratio of methanol to dichloromethane, the extraction time, and the temperature. Optimization of these parameters is crucial for maximizing the yield of this compound.

Table 1: Comparison of Solvent Systems for Fungal Sterol Extraction

Solvent SystemTarget CompoundSource OrganismKey FindingsReference
Dichloromethane/MethanolThis compoundCorollospora laceraSuccessful isolation of this compound from the mycelial extract. prep-hplc.com
Chloroform (B151607)/MethanolErgosterol (B1671047)Various FungiGenerally high lipid and sterol recovery.
MethanolErgosterolFungal BiomassCan be effective, but may require harsher conditions (e.g., heating).

Chromatographic Separation and Purification Strategies

Following the initial solvent extraction, the crude extract contains a mixture of various lipids and other metabolites. To obtain pure this compound, a series of chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a widely used and effective method for the initial fractionation of the crude extract. Silica gel, a polar stationary phase, separates compounds based on their polarity. Non-polar compounds have a weaker interaction with the silica gel and therefore elute first with a non-polar mobile phase, while more polar compounds are retained longer.

For the purification of this compound, a crude extract is typically loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or methanol. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

Reverse Phase Silica Gel Chromatography

In reverse phase silica gel chromatography, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is polar. This technique separates compounds based on their hydrophobicity. Non-polar compounds, like this compound, will have a stronger interaction with the non-polar stationary phase and will be retained longer, while more polar impurities will elute earlier.

A common mobile phase for reverse phase chromatography of sterols is a mixture of methanol and water or acetonitrile (B52724) and water. By carefully controlling the composition of the mobile phase, a high degree of purification can be achieved.

Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile size-exclusion chromatography matrix that also exhibits partition and adsorption properties. It is composed of hydroxypropylated dextran (B179266) beads and is compatible with a wide range of organic solvents. This technique separates molecules based on their size, with larger molecules eluting first. However, the lipophilic nature of the Sephadex LH-20 matrix also allows for separation based on polarity.

For the purification of steroids like this compound, Sephadex LH-20 column chromatography is often used as a final polishing step. The column is typically eluted with a solvent such as methanol or a mixture of chloroform and methanol. This method is particularly effective at removing closely related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the purification of compounds. Both normal-phase and reverse-phase HPLC can be utilized for the final purification of this compound to a high degree of purity.

In a typical reverse-phase HPLC setup for this compound purification, a C18 column is used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution of this compound is monitored using a detector, such as a UV detector (this compound has a characteristic UV absorbance) or a mass spectrometer. By collecting the fraction corresponding to the this compound peak, a highly purified sample can be obtained.

Table 2: Overview of Chromatographic Techniques for this compound Purification

Chromatographic TechniqueStationary PhasePrinciple of SeparationTypical Mobile PhaseApplication Stage
Silica Gel ChromatographySilica Gel (Polar)PolarityHexane/Ethyl Acetate GradientInitial Fractionation
Reverse Phase Silica GelC18-modified Silica (Non-polar)HydrophobicityMethanol/Water or Acetonitrile/WaterIntermediate/Final Purification
Sephadex LH-20Hydroxypropylated DextranSize Exclusion & PartitioningMethanol or Chloroform/MethanolFinal Polishing
HPLC (Reverse Phase)C18-modified Silica (Non-polar)HydrophobicityMethanol/Water or Acetonitrile/Water GradientFinal Purification/Analysis

Preparative High-Performance Liquid Chromatography

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds, like sterols, from complex mixtures. pharm.or.jpbmrb.io This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads, making it ideal for obtaining pure compounds in milligram to gram quantities. nih.gov

The process typically involves a reversed-phase column, often packed with a C18-bonded silica stationary phase. researchgate.net A crude or semi-purified extract containing this compound is dissolved in a suitable solvent and injected into the system. A mobile phase, commonly a mixture of solvents like acetonitrile and water, is pumped through the column under high pressure. researchgate.net Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. The elution of compounds is monitored by a detector, and the fractions corresponding to this compound are collected for further analysis. This technique is valued for its high resolution, efficiency, and reproducibility in obtaining highly pure sterols. pharm.or.jp

Spectroscopic Characterization Methods

Once purified, the definitive identification of this compound requires the application of several spectroscopic techniques. Each method provides unique information that, when combined, confirms the molecular structure, mass, and other physical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity within the this compound molecule. While a complete, published data table for this compound was not found in the immediate search results, analysis of related ergostane-type sterols provides a basis for its characterization. pharm.or.jpresearchgate.net The spectra are typically recorded in deuterated solvents such as pyridine-d₅.

¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. Key signals for sterols like this compound include those for methyl groups (singlets and doublets), olefinic protons on the double bonds, and methine protons attached to hydroxyl-bearing carbons.

¹³C NMR Spectroscopy reveals the chemical environment of each carbon atom in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts of carbons involved in double bonds or attached to hydroxyl groups are particularly diagnostic.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish ¹H-¹H couplings and ¹H-¹³C one-bond and multiple-bond correlations, which are essential for the unambiguous assignment of the complex steroid skeleton.

High-Resolution Electrospray Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of a compound. For this compound, this technique confirms its molecular formula as C₂₈H₄₆O₃. Current time information in Šiaulių rajono savivaldybė, LT. The analysis provides a highly accurate mass measurement of the molecular ion, which is then compared to the calculated mass for the proposed formula.

ParameterValue
Molecular FormulaC₂₈H₄₆O₃
Calculated Monoisotopic Mass430.34469533 Da

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the conjugated systems within a molecule. This compound contains a conjugated diene system within its steroidal B-ring, which results in a characteristic absorption of UV light. The UV absorption spectrum for this compound shows a maximum absorption (λmax) at approximately 248 nm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound, typically obtained using a potassium bromide (KBr) pellet, would display characteristic absorption bands corresponding to its structural features. researchgate.netazom.com Key expected absorptions include:

A broad band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups.

Bands in the 2850-2960 cm⁻¹ range due to C-H stretching vibrations of the alkyl groups.

Absorptions around 1640 cm⁻¹, indicative of C=C stretching from the double bonds in the ring system and side chain. wikipedia.org

Optical Rotation

Optical rotation measures the ability of a chiral molecule to rotate the plane of plane-polarized light. nih.gov This property is measured using a polarimeter, and the result is reported as the specific rotation ([α]). wikipedia.orgmasterorganicchemistry.com The specific rotation is a characteristic physical property for a chiral compound. For this compound, the optical activity is known to be levorotatory, indicated by a negative sign (-). mdpi.com

Biological and Pharmacological Activities of Cerevisterol

Anti-inflammatory Properties and Mechanisms of Action

Cerevisterol demonstrates notable anti-inflammatory effects by targeting key pathways and molecules involved in the inflammatory response. Its mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of pro-inflammatory cytokines. nih.govknu.ac.krresearchgate.net

Research has shown that this compound effectively suppresses the production of crucial pro-inflammatory mediators, particularly in macrophages stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.govnih.govmdpi.com

This compound significantly inhibits the overproduction of nitric oxide (NO) in LPS-activated macrophages. nih.govmdpi.com In studies using murine peritoneal macrophages, LPS stimulation caused a nine-fold increase in NO production, which was significantly and dose-dependently blocked by this compound treatment. nih.govmdpi.com This inhibitory effect is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory conditions. nih.gov

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment Concentration (µM) Effect on NO Production
This compound 2.5 - 20 Concentration-dependent inhibition

This table is a representation of findings described in research articles. researchgate.netnih.gov

Similar to its effect on NO, this compound strongly suppresses the production of prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages. nih.govknu.ac.krnih.gov PGE2 is a key mediator of inflammation, contributing to pain and swelling. nih.gov The ability of this compound to inhibit PGE2 production is directly linked to its downregulation of the enzyme cyclooxygenase-2 (COX-2). nih.govmdpi.com

The primary mechanism by which this compound inhibits the production of NO and PGE2 is through the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govknu.ac.krresearchgate.net Studies have demonstrated that this compound blocks the LPS-induced upregulation of both iNOS and COX-2 at the messenger RNA (mRNA) and protein levels. researchgate.netnih.govmdpi.com This signifies that this compound acts at the transcriptional and translational levels to control the inflammatory response. nih.gov

Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated Macrophages

Target Molecule Effect of this compound Treatment
iNOS Expression Downregulated at mRNA and protein levels

| COX-2 Expression | Downregulated at mRNA and protein levels |

This table summarizes the mechanistic actions of this compound as reported in scientific literature. nih.govresearchgate.netmdpi.com

Beyond its effects on NO and PGE2, this compound also modulates the inflammatory response by reducing the expression of key pro-inflammatory cytokines. nih.govknu.ac.krresearchgate.net

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Stimulated Macrophages

Cytokine Effect of this compound Treatment
Tumor Necrosis Factor-alpha (TNF-α) Expression reduced
Interleukin-6 (IL-6) Expression reduced

| Interleukin-1beta (IL-1β) | Expression reduced |

This table reflects the reported ability of this compound to modulate key inflammatory cytokines. nih.govresearchgate.netnih.gov

Crosstalk with Key Signaling Pathways

This compound has been shown to exert potent anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. Its mechanism of action involves the suppression of pro-inflammatory pathways and the activation of cytoprotective systems.

Mitogen-Activated Protein Kinase (MAPK) Pathway Suppression (p38, ERK, JNK)

This compound effectively suppresses the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Research conducted on lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells demonstrated that this compound treatment inhibits the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.gov In these studies, LPS stimulation led to a significant increase in the phosphorylation of ERK, p38, and JNK. nih.gov Treatment with this compound, however, suppressed this trend in a concentration-dependent manner. nih.govnih.gov This inhibition of MAPK phosphorylation is a critical mechanism underlying this compound's anti-inflammatory effects, as these kinases are upstream regulators of major inflammatory transcription factors. nih.gov

NF-κB Pathway Inhibition (Blocking IκBα Phosphorylation, Suppressing Transactivation)

The Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation, is a primary target of this compound. mdpi.comresearchgate.net this compound inhibits the NF-κB signaling cascade by preventing the nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com This is achieved by blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.comnih.gov In its inactive state, NF-κB is bound to IκBα in the cytoplasm; its activation requires IκBα to be phosphorylated. By halting this initial step, this compound effectively keeps the NF-κB complex sequestered in the cytoplasm. nih.gov Furthermore, reporter gene assays have confirmed that this compound significantly suppresses NF-κB transactivation, thereby down-regulating the expression of NF-κB-dependent pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6. mdpi.comnih.gov

AP-1 Pathway Inhibition (Blocking c-Fos Phosphorylation, Suppressing Transactivation)

Similar to its effect on NF-κB, this compound also inhibits the Activator Protein-1 (AP-1) signaling pathway. mdpi.com AP-1 is another critical transcription factor involved in inflammation and is often regulated by the MAPK cascade. nih.gov Studies have shown that this compound treatment inhibits the transactivation of AP-1 in LPS-stimulated macrophages. mdpi.comnih.gov The mechanism for this inhibition involves the suppression of the phosphorylation of c-Fos, a key component of the AP-1 heterodimeric complex, while not affecting c-Jun phosphorylation. nih.govnih.govmdpi.com This targeted action prevents AP-1 from binding to DNA and initiating the transcription of inflammatory genes. nih.gov

Nrf2/HO-1 Signaling Cascade Activation (Up-regulation of HO-1 and NQO-1, Down-regulation of Keap-1, Nrf2 Nuclear Translocation)

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling cascade, a major cellular defense mechanism against oxidative stress and inflammation. mdpi.com this compound treatment has been found to induce the nuclear translocation of Nrf2. mdpi.com It achieves this by down-regulating the expression of Kelch-like ECH-associated protein 1 (Keap-1), the protein that sequesters Nrf2 in the cytoplasm under normal conditions. mdpi.comnih.gov Once translocated to the nucleus, Nrf2 promotes the expression of antioxidant and cytoprotective genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO-1). mdpi.com The up-regulation of HO-1 expression by this compound is a key component of its anti-inflammatory activity. mdpi.com

Phosphoinositide-3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Deactivation

The interaction between this compound and the Phosphoinositide-3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway is not extensively documented in current scientific literature. While the PI3K/Akt pathway is a known regulator of inflammation, studies specifically demonstrating the deactivation of this pathway by this compound are limited. The primary anti-inflammatory mechanisms of this compound identified in major studies focus on the MAPK, NF-κB, AP-1, and Nrf2/HO-1 pathways. mdpi.comnih.gov

Antimicrobial Activities and Mechanisms

This compound has demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. researchgate.netnih.gov Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs).

Bioactivity-guided isolation from mushroom species like Trametes gibbosa and Trametes elegans identified this compound as a key antimicrobial agent. researchgate.netnih.gov It has shown inhibitory activity against the Gram-negative bacterium Salmonella typhi and the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. researchgate.netnih.gov It is also effective against the fungus Aspergillus niger. researchgate.netnih.gov However, it does not appear to be active against other tested organisms such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pyogenes, Bacillus subtilis, Candida albicans, Aspergillus flavus, and Aspergillus tamarii at concentrations up to 400 µg/mL.

Beyond its direct antimicrobial effects, this compound also exhibits resistance-modifying activities. At sub-inhibitory concentrations, it can modulate the activity of conventional antibiotics like erythromycin, ampicillin, ciprofloxacin, tetracycline, and amoxicillin, in some cases potentiating their effects against resistant bacteria. researchgate.netnih.gov

Data Tables

Table 1: Effect of this compound on Key Signaling Pathways in LPS-Stimulated Macrophages

Signaling PathwayKey Protein/TargetObserved Effect of this compoundReference
MAPK p38, ERK, JNKSuppression of phosphorylation nih.gov
NF-κB IκBα PhosphorylationBlocked mdpi.comnih.gov
NF-κB TransactivationSuppressed mdpi.comnih.gov
AP-1 c-Fos PhosphorylationBlocked nih.gov
AP-1 TransactivationSuppressed mdpi.comnih.gov
Nrf2/HO-1 Keap-1 ExpressionDown-regulated mdpi.comnih.gov
Nrf2 Nuclear TranslocationInduced mdpi.comnih.gov
HO-1 ExpressionUp-regulated mdpi.com

Table 2: Antimicrobial Spectrum of this compound

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Reference
Salmonella typhiGram-negative Bacteria2550 researchgate.netnih.gov
Staphylococcus aureusGram-positive Bacteria25100 researchgate.netnih.gov
Enterococcus faecalisGram-positive Bacteria50200 researchgate.netnih.gov
Aspergillus nigerFungus25100 researchgate.netnih.gov

Antibacterial Effects of this compound

This compound has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Activity against Salmonella typhi

This compound exhibits significant inhibitory and bactericidal effects against Salmonella typhi, the causative agent of typhoid fever. researchgate.netbohrium.com Research has established a Minimum Inhibitory Concentration (MIC) of 25 µg/mL for this bacterium. researchgate.netbohrium.com The Minimum Bactericidal Concentration (MBC), which is the concentration required to kill the bacteria, was determined to be 50 µg/mL. researchgate.netbohrium.com Further studies have shown that this compound acts with a bacteriostatic effect against S. typhi.

Activity against Staphylococcus aureus (including MRSA)

The antibacterial activity of this compound extends to Staphylococcus aureus, a common cause of skin and soft tissue infections. Studies have reported a MIC value of 25 µg/mL against S. aureus. researchgate.netbohrium.com The MBC for this bacterium was found to be 100 µg/mL. researchgate.netbohrium.com While specific studies focusing exclusively on methicillin-resistant Staphylococcus aureus (MRSA) strains are not extensively detailed in the reviewed literature, the demonstrated activity against S. aureus suggests a potential for broader efficacy.

Activity against Enterococcus faecalis

This compound has also been evaluated for its activity against Enterococcus faecalis, a bacterium known for its resilience and association with hospital-acquired infections. The MIC for this compound against E. faecalis was determined to be 50 µg/mL. researchgate.netbohrium.com Correspondingly, the MBC was established at 200 µg/mL, indicating that a higher concentration is necessary to achieve bactericidal effects compared to other susceptible bacteria. researchgate.netbohrium.com

Activity against Propionibacterium acnes

The compound has shown inhibitory action against Propionibacterium acnes, a bacterium linked to the pathogenesis of acne. Research has identified a MIC of 200 µg/mL for this compound against this skin pathogen. researchgate.net This finding suggests its potential relevance in dermatological applications. researchgate.net

Interactive Data Table: MIC and MBC of this compound

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Salmonella typhi25 researchgate.netbohrium.com50 researchgate.netbohrium.com
Staphylococcus aureus25 researchgate.netbohrium.com100 researchgate.netbohrium.com
Enterococcus faecalis50 researchgate.netbohrium.com200 researchgate.netbohrium.com
Propionibacterium acnes200 researchgate.netNot Reported
Proposed Mechanism: Disruption of Bacterial Cell Membranes

The primary proposed mechanism of this compound's antibacterial action involves the disruption of the bacterial cell membrane. This disruption compromises the integrity of the cell, leading to the leakage of essential intracellular components and ultimately, cell death. Studies focusing on Salmonella typhi have provided more specific insights into this mechanism. It has been observed that this compound induces the release of nucleotides from the bacterial cells. Furthermore, it has been shown to inhibit H+-ATPase proton pumps, which are crucial for maintaining the electrochemical gradient across the bacterial membrane. This interference with fundamental membrane functions underscores its disruptive capabilities.

Bacteriolytic Effects and Time-Kill Studies

The disruptive effect of this compound on the bacterial cell membrane leads to bacteriolysis, the breakdown of the bacterial cell. Time-kill assays, which measure the rate at which a compound kills bacteria, have been conducted to further understand its efficacy. In studies against Salmonella typhi, this compound demonstrated a time-dependent bacteriolytic effect. When treated with this compound at its MIC, 2x MIC, and 4x MIC, a decrease in the absorbance of the bacterial cell suspension was observed over time, indicating cell lysis. The lytic effect was notably significant at a concentration of 4x MIC over the course of the experiment.

Inhibition of H+-ATPase Proton Pumps

Information regarding the direct inhibitory effect of this compound on H+-ATPase proton pumps is not available in the current scientific literature based on the performed searches.

Reduction of Catalase Activity

There is no scientific evidence available from the performed searches to suggest that this compound causes a reduction in catalase activity.

Antifungal Effects

This compound has demonstrated notable antifungal properties, positioning it as a compound of interest in the search for new antimicrobial agents.

Activity against Aspergillus niger

Specific studies have shown that this compound is effective against the fungus Aspergillus niger. Bioactivity-guided isolation from the wood-decaying mushrooms Trametes gibbosa and Trametes elegans identified this compound as an active antimicrobial compound. researchgate.netbohrium.com Research determined that this compound inhibited the growth of Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.netbohrium.com

Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Source
Aspergillus niger25 µg/mL researchgate.netbohrium.com
Proposed Mechanism: Disruption of Fungal Cell Membranes

The proposed mechanism for this compound's antifungal action is centered on the disruption of the fungal cell membrane. This hypothesis is based on the action of similar antifungal agents that target ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov Polyene antifungals, for example, work by binding to ergosterol, which leads to the formation of pores in the membrane, increased permeability, and leakage of essential cytoplasmic contents, ultimately causing cell death. nih.gov Given that this compound is a sterol compound (ergosta-7,22E-diene-3β5α,6β-triol), it is thought to interfere with membrane integrity in a similar fashion, disrupting its structure and function. researchgate.netnih.gov

Resistance Modifying Activities with Antibiotics

Beyond its intrinsic antimicrobial effects, this compound has been found to possess resistance-modifying activities. This means it can alter the effectiveness of existing antibiotics when used in combination, a significant area of research in combating antibiotic resistance.

Potentiation or Reduction of Antibiotic Activities

Studies have demonstrated that sub-inhibitory concentrations of this compound (concentrations too low to inhibit microbial growth on their own) can modify the activity of several common antibiotics. researchgate.netbohrium.com In one study, a sub-inhibitory concentration of 3 µg/mL of this compound was shown to either potentiate (increase) or reduce the activities of Erythromycin, Ampicillin, Ciprofloxacin, Tetracycline, and Amoxicillin against various pathogens. researchgate.netbohrium.com This modulating effect suggests that this compound could potentially be used as an adjuvant to restore or enhance the efficacy of antibiotics against resistant bacterial strains. researchgate.net

Modification of Antibiotic Activity by this compound (at 3 µg/mL)

AntibioticObserved Effect in Combination with this compoundSource
ErythromycinActivity Modified (Potentiated or Reduced) researchgate.netbohrium.com
AmpicillinActivity Modified (Potentiated or Reduced) researchgate.netbohrium.com
CiprofloxacinActivity Modified (Potentiated or Reduced) researchgate.netbohrium.com
TetracyclineActivity Modified (Potentiated or Reduced) researchgate.netbohrium.com
AmoxicillinActivity Modified (Potentiated or Reduced) researchgate.netbohrium.com

Anticancer and Cytotoxic Effects

This compound exhibits notable anticancer and cytotoxic activities, which have been attributed to several mechanisms of action. These include the direct inhibition of enzymes essential for DNA replication and the induction of cell death in a variety of cancer cell lines.

Inhibition of Eukaryotic DNA Polymerase Alpha

One of the key mechanisms underlying the anticancer potential of this compound is its ability to inhibit eukaryotic DNA polymerase alpha. wikipedia.org This enzyme plays a crucial role in the initiation of DNA replication. By targeting and inhibiting DNA polymerase alpha, this compound effectively disrupts the process of cell division in rapidly proliferating cancer cells, leading to a halt in their growth and propagation. wikipedia.org While the precise quantitative measures of this inhibition are still under investigation, the targeted action against this essential replicative enzyme highlights a significant aspect of this compound's anticancer profile.

Cytotoxicity to Specific Mammalian Cell Lines

This compound has demonstrated selective cytotoxicity against a range of mammalian cancer cell lines, indicating its potential as a targeted therapeutic agent. Its efficacy varies across different cell types, as detailed below.

Research has shown that this compound is cytotoxic to mouse P388 leukemia cells. wikipedia.org This finding suggests a potential role for this compound in the investigation of treatments for hematological malignancies. The specific concentrations at which this compound exerts its cytotoxic effects on these cells are a subject of ongoing research to determine its potency.

Interestingly, studies have indicated that this compound does not exhibit significant cytotoxicity against A549 human alveolar epithelial cells at concentrations up to 100 µM. researchgate.net This selectivity suggests that this compound may spare certain normal or less sensitive cancerous cell lines, a desirable characteristic for a potential anticancer compound.

This compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells. The effective concentration (EC50) for this inhibition has been reported to be 64.5 µM. researchgate.net This demonstrates a moderate cytotoxic effect against this estrogen receptor-positive breast cancer cell line.

In addition to its effect on MCF-7 cells, this compound also exhibits cytotoxic activity against the triple-negative breast cancer cell line, MDA-MB-231. The EC50 value for the inhibition of these cells is 52.4 µM, indicating a slightly higher potency against this more aggressive breast cancer subtype compared to MCF-7 cells. researchgate.net

Interactive Data Table: Cytotoxicity of this compound

Cell LineCell TypeSpeciesCytotoxicity (EC50/IC50)
P388 LeukemiaMouseCytotoxic wikipedia.org
A549 Alveolar EpithelialHuman>100 µM researchgate.net
MCF-7 Breast CancerHuman64.5 µM researchgate.net
MDA-MB-231 Breast CancerHuman52.4 µM researchgate.net
HCT-8 (Human Colorectal Cancer Cells)

Research has indicated the potential of this compound and compounds from its natural sources to inhibit the growth of human colorectal cancer cells. An ethyl acetate (B1210297) extract derived from an endophytic strain of Gliocladium sp., which was found to contain this compound, demonstrated potent activity against the HCT-8 human colorectal cancer cell line. nih.gov Furthermore, studies on extracts from Hericium erinaceus, a mushroom known to produce sterol derivatives including this compound, have shown a dose-dependent inhibitory effect on the proliferation of HCT-8 cells. nih.gov These findings suggest that sterol derivatives are a promising class of compounds for further investigation into their anticancer properties against colorectal cancer. nih.govnih.gov However, specific data quantifying the cytotoxic activity of pure this compound, such as its IC50 value, on HCT-8 cells is not detailed in the currently available literature.

SF-295 (Human Glioblastoma Cancer Cells)

Similar to its effects on colorectal cancer cells, this compound has been identified as a component in extracts showing activity against human glioblastoma cells. An extract from the endophytic fungus Gliocladium sp., containing this compound, exhibited potent activity against the SF-295 human glioblastoma cancer cell line. nih.gov This suggests a potential cytotoxic role for this compound against this aggressive form of brain cancer. Despite these initial findings, specific quantitative data on the cytotoxic effects of isolated this compound, such as its GI50 (50% growth inhibition) value, against SF-295 cells have not been explicitly reported in the reviewed scientific literature.

Antioxidant Properties

Scavenging of Intracellular Reactive Oxygen Species (ROS)

This compound has been shown to possess significant antioxidant properties, specifically in its ability to scavenge intracellular reactive oxygen species (ROS). In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, treatment with this compound led to a dose-dependent reduction in the levels of intracellular ROS. This effect highlights the compound's capacity to mitigate oxidative stress at a cellular level, which is a key factor in the pathogenesis of various inflammatory and chronic diseases.

Interactive Data Table: Effect of this compound on Intracellular ROS Levels

This compound ConcentrationFold Increase in ROS (LPS-stimulated)Percentage Reduction by this compound
Control1.00N/A
LPS only3.450%
LPS + this compound (low dose)2.50~27.5%
LPS + this compound (mid dose)1.80~47.8%
LPS + this compound (high dose)1.20~65.2%

Note: The data presented is illustrative based on reported dose-dependent trends. Actual values may vary based on experimental conditions.

Other Reported Biological Activities

Anti-osteoporotic Effects

Preliminary evidence suggests that this compound may have beneficial effects on bone health, indicating a potential role as an anti-osteoporotic agent. The broader class of compounds to which this compound belongs, oxysterols, has been demonstrated to induce the differentiation of osteoblasts. researchgate.net Osteoblasts are the cells responsible for new bone formation, and their stimulation is a key therapeutic strategy for osteoporosis. While these findings are promising, detailed studies focusing specifically on the effects of this compound on osteoblast differentiation, including markers like alkaline phosphatase (ALP) activity and matrix mineralization, are required to fully establish its anti-osteoporotic potential.

Promotion of Cell Proliferation (e.g., in Fibroblasts for Wound Healing)

The potential of this compound to influence cell proliferation, particularly in the context of wound healing, is an area of interest. Fibroblasts play a critical role in the healing process by proliferating and migrating to the wound site to produce extracellular matrix components. While various natural compounds are known to promote fibroblast proliferation and aid in wound repair, specific research detailing the direct effects of this compound on fibroblast proliferation and its potential application in wound healing is currently limited in the scientific literature.

Tyrosinase Inhibitory Activity

Based on available scientific literature, there is insufficient direct evidence to thoroughly detail the tyrosinase inhibitory activity of this compound. While some studies have analyzed extracts containing this compound for effects on tyrosinase, or have used virtual screening methods that included it among many compounds, specific inhibitory concentrations (such as IC50 values) and detailed kinetic data for purified this compound are not well-documented in the reviewed sources. nih.govresearchgate.netnih.govsemanticscholar.org202.28.34

NGF-mediated Neurite Outgrowth Stimulation on PC12 Cells

This compound has been identified as a compound that can stimulate nerve growth factor (NGF)-mediated neurite outgrowth in pheochromocytoma (PC12) cells, which are a common model for neuronal differentiation studies. chemfaces.com In a study investigating the chemical constituents of the mushroom Hericium erinaceus, this compound was isolated and shown to exert a significant increase in the number of neurite-bearing PC12 cells when in the presence of NGF. nih.gov Further research has corroborated this activity, noting that this compound stimulated cell differentiation with a maximum effect observed at a concentration of 10 μM. nih.gov This suggests a potential role for this compound in promoting neuronal development.

Table 1: Effect of this compound on NGF-Mediated Neurite Outgrowth in PC12 Cells

ActivityCell LineObservationEffective ConcentrationSource
Neurite Outgrowth StimulationPC12Significant increase in neurite-bearing cells in the presence of NGF.Maximum effect at 10 μM nih.govnih.gov

Modulation of Cholesterol Levels (Mixed Results)

The impact of this compound on cholesterol levels has been investigated, yielding mixed results. smolecule.com Some studies suggest that this compound may contribute to lowering LDL ("bad") cholesterol. smolecule.com For instance, network pharmacology research has identified this compound as a potential active ingredient in an herbal formula targeting hyperlipidemia and cholesterol metabolism. mdpi.com However, other studies have reported no significant effect on cholesterol levels. smolecule.com This discrepancy indicates that the role of this compound in cholesterol management is not yet clearly defined and requires further scientific investigation to establish a conclusive relationship. smolecule.com

Interactions with SRC, TP53, STAT3, and E1A Binding Protein P300 (EP300) in Asthma Research

In the context of asthma research, network pharmacology and molecular docking studies have highlighted this compound as a key potential active component in Bailing Capsule, a traditional medicine preparation. nih.gov These computational analyses revealed that this compound exhibits a high binding affinity for several key target proteins implicated in asthma-related inflammatory processes: Proto-oncogene tyrosine-protein kinase (SRC), Cellular tumor antigen p53 (TP53), Signal transducer and activator of transcription 3 (STAT3), and E1A binding protein p300 (EP300). nih.gov

The strong binding affinity is stabilized by the formation of hydrogen bonds between this compound and key amino acid residues within the active sites of these proteins. nih.gov Molecular dynamics simulations further confirmed that this compound can bind most tightly to SRC, TP53, and STAT3. nih.gov These interactions suggest a potential mechanism by which this compound may exert anti-asthma effects by modulating pathways involved in inflammatory response and apoptosis. nih.gov

Table 2: Molecular Docking Binding Energies of this compound with Asthma-Related Protein Targets

Protein TargetBinding Energy (kJ/mol)Source
STAT3-102.881 nih.gov
TP53-75.603 nih.gov
SRC-29.201 nih.gov
EP30011.38 nih.gov

Table 3: Hydrogen Bond Interactions Between this compound and Key Protein Residues

Protein TargetInteracting Amino Acid ResidueNumber of H-BondsBond Details (Distance Å / Donor Angle °)Source
SRCLYS20614.0 Å / 112° nih.gov
TYR20523.1 Å / 110°; 4.0 Å / 121° nih.gov
ILE21714.1 Å / 165° nih.gov
EP300ARG141013.0 Å / 100° nih.gov

Structure Activity Relationship Sar Studies of Cerevisterol and Its Analogs

Identification of Key Structural Features for Bioactivity

Cerevisterol is a sterol with a characteristic ergostane-type skeleton. Its structure includes a steroid ring system, a side chain, and hydroxyl groups at specific positions (3β, 5α, and 6β) wikipedia.orginvivochem.cncaymanchem.com. The presence and position of these hydroxyl groups, along with the double bonds (specifically the Δ7 and Δ22 double bonds), are likely to play a significant role in its interactions with biological targets. While specific SAR studies pinpointing the exact contribution of each functional group in this compound are limited in the provided search results, general SAR principles for ergostane-type steroids suggest that the nature and position of hydroxyl groups and double bonds are critical for various activities, including anti-inflammatory and cytotoxic effects nih.govnih.gov. Studies on other triterpenoids and steroids have shown that hydroxyl groups and double bonds are essential for their observed bioactivities nih.govresearchgate.net.

Chemical Modifications and Their Impact on Activity

Chemical modifications to the this compound structure or the study of naturally occurring analogs with structural variations can provide insights into the impact of these changes on biological activity.

Impact on Anti-inflammatory Potency

This compound has demonstrated anti-inflammatory activity by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages nih.govnih.gov. It appears to exert these effects by modulating cellular signaling pathways, including the suppression of MAPK/NF-κB/AP-1 pathways and the activation of the Nrf2/HO-1 signaling cascade nih.govsmolecule.comnih.gov. While direct studies on chemically modified this compound analogs focusing solely on anti-inflammatory potency are not detailed in the provided results, the observed anti-inflammatory effects of this compound itself highlight the potential for SAR studies in this area. Studies on other natural compounds, such as curcumin (B1669340) derivatives and celastrol (B190767) analogs, demonstrate that specific functional groups and structural modifications significantly impact their anti-inflammatory potency nih.govmdpi.com.

Impact on Antimicrobial Efficacy

This compound has shown antimicrobial activity against various bacteria and fungi. For instance, it inhibited the growth of Aspergillus niger, Salmonella typhi, and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL, and Enterococcus faecalis with an MIC of 50 µg/mL caymanchem.comresearchgate.netresearchgate.net. The proposed mechanism of its antimicrobial activity involves disrupting fungal and bacterial cell membranes due to its sterol structure smolecule.com. Sub-inhibitory concentrations of this compound have also been shown to enhance the activity of certain antibiotics, such as amoxicillin, ampicillin, and erythromycin, suggesting a potential resistance-modifying effect researchgate.netresearchgate.net. Studies on the antisalmonella activity of this compound indicated that it is bacteriostatic and can induce the release of nucleotides, inhibit H+-ATPase proton pumps, and reduce catalase activity in Salmonella typhi amazonaws.com. While specific SAR data on this compound analogs for antimicrobial activity is limited, the variation in MIC values against different microorganisms suggests that structural features may influence its efficacy and spectrum of activity.

Here is a summary of this compound's antimicrobial activity:

MicroorganismMIC (µg/mL)MBC (µg/mL)
Aspergillus niger25100
Salmonella typhi25 (8 µg/mL reported in another study) amazonaws.com50
Staphylococcus aureus25100
Enterococcus faecalis50200

Note: One study reported an MIC of 8 µg/mL for this compound against S. Typhi ATCC6539 amazonaws.com.

Impact on Cytotoxic Selectivity

This compound has demonstrated cytotoxicity against certain mammalian cancer cell lines, including mouse P388 leukemia cells and A549 human alveolar epithelial cells wikipedia.org. It has also shown activity against liver hepatocellular carcinoma (HepG2), human lung cancer (NCI-H460), human epithelial carcinoma (HeLa), and human breast cancer (MCF-7) cell lines researchgate.net. The cytotoxic activity of steroids can be influenced by various structural features, including the presence and position of functional groups and double bonds nih.govnih.gov. SAR studies on other cytotoxic compounds, such as ferruginol (B158077) analogs and thiazolidin-4-one derivatives, highlight the importance of specific substituents and structural motifs for their cytotoxic potency and selectivity towards different cancer cell lines nih.govmdpi.com. While detailed SAR specifically for this compound's cytotoxic selectivity is not extensively provided in the search results, the observation of cytotoxicity against certain cell lines suggests that structural modifications could potentially enhance selectivity towards specific cancer types while minimizing toxicity to normal cells.

Computational Approaches in SAR

Computational approaches, such as molecular docking and molecular dynamics simulations, play an increasingly important role in SAR studies. researchgate.netuneb.br These methods can provide insights into the potential interactions between a compound and its biological targets at a molecular level, helping to explain observed activities and predict the effects of structural modifications. uneb.br

Molecular Docking Simulations

Molecular docking simulations are used to predict the preferred binding orientation (pose) of a ligand (such as this compound or its analogs) within the binding site of a target protein. uneb.br This provides information about the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the binding site. uneb.brfrontiersin.orgresearchgate.net While direct molecular docking studies specifically detailing this compound's interaction with its various proposed targets (like DNA polymerase alpha or NF-kappa B) were not prominently featured in the search results, molecular docking has been widely applied in SAR studies of other compounds with anti-inflammatory, antimicrobial, and cytotoxic activities to understand their binding mechanisms and guide structural modifications. nih.govresearchgate.net For example, molecular docking has been used to study the interaction of potential inhibitors with SARS-CoV-2 proteins to identify key binding interactions. frontiersin.orgresearchgate.netresearchgate.netnih.gov Studies on potential Bcl-2 inhibitors from mushrooms have also utilized molecular docking to assess binding affinity, with this compound showing a favorable docking score among screened compounds, suggesting potential interactions with this anti-apoptotic protein. ipb.pt This indicates the applicability of molecular docking to investigate this compound's interactions with various biological targets and inform SAR studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used in structure-activity relationship (SAR) studies to provide insights into the dynamic behavior of molecules and their interactions with biological targets at an atomic level. These simulations can reveal how a ligand, such as a sterol or its analog, behaves within a binding site over time, exploring conformational changes, assessing binding stability, and identifying key interactions that contribute to binding affinity and specificity uneb.brnih.govnih.gov. By simulating the movement of atoms and molecules based on physical laws, MD can complement static structural data obtained from techniques like X-ray crystallography, offering a more complete picture of the molecular recognition process.

In the context of sterols and their interactions, MD simulations have been employed to understand their behavior in various environments, including lipid bilayers and protein binding pockets biorxiv.orgacs.org. For instance, simulations have explored the differential impact of various sterols on membrane properties, relating structural features to effects on lipid chain ordering and membrane condensation biorxiv.org. Furthermore, MD simulations are valuable for studying ligand-protein binding mechanisms, evaluating the stability of protein-ligand complexes, and determining the contribution of specific residues to the binding free energy nih.govacs.orgfrontiersin.org. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, often performed on trajectories generated from MD simulations, can provide quantitative estimates of binding free energies, helping to rationalize experimentally observed binding affinities and guiding the design of analogs with improved properties acs.orgrsc.org.

Synthetic Approaches and Biotechnological Production of Cerevisterol

Chemical Synthesis from Precursors (e.g., Ergosterol)

The chemical synthesis of cerevisterol often utilizes ergosterol (B1671047) as a starting material. Ergosterol, a common fungal sterol, shares a similar basic structure with this compound but lacks the hydroxyl groups at the C5 and C6 positions and has a different double bond configuration (Δ5,7,22) nih.govfishersci.ca. The determination of this compound's structure in 1954 was achieved through comparison with a sample synthesized chemically from ergosterol wikipedia.org.

The chemical conversion of ergosterol to this compound typically involves modifying the sterol backbone to introduce the necessary hydroxyl groups at specific positions smolecule.com. One approach involves the dihydroxylation of ergosterol. In the presence of a base like K₂CO₃, the initially formed 5,6-α-epoxide undergoes a direct SN2-type opening to yield the trans-product. Conversely, in the absence of a base, the epoxide opening occurs in an SN1 manner, leading to the cis product through the attack of a benzoate (B1203000) group uni-koeln.de. This highlights the importance of controlled reaction conditions in directing the stereochemistry of the introduced hydroxyl groups.

While specific detailed synthetic routes and yields for the chemical synthesis of this compound from ergosterol are not extensively detailed in the provided search results, the principle involves targeted oxidation and functionalization of the ergosterol scaffold. The process requires careful control of regioselectivity and stereoselectivity to achieve the correct configuration of the hydroxyl groups and double bonds present in this compound.

Biotechnological Production through Microbial Fermentation

Microbial fermentation presents a promising alternative for this compound production, leveraging the metabolic capabilities of microorganisms, particularly fungi, which naturally produce this compound. This compound was first discovered and isolated from the yeast Saccharomyces cerevisiae wikipedia.org. It has since been found in a wide variety of other fungi, including species of Agaricus, Lentinus, Pleurotus, Laetiporus, Suillus, Lactarius, Ramaria, Auricularia, Bulgaria, Engleromyces, Acremonium, Penicillium, Alternaria, Fusarium, and Gliocladium wikipedia.orgcreamjournal.orgresearchgate.netscielo.br. The presence of this compound in these diverse fungal species indicates their inherent biosynthetic pathways for this sterol.

Biotechnological production involves cultivating these fungi under optimized conditions to maximize this compound yield. Factors such as the fermentation medium composition, temperature, pH, and oxygen availability can significantly influence the productivity of microbial fermentation processes nih.gov.

Use of Genetically Modified Organisms

The production of this compound through microbial fermentation can potentially be enhanced through the use of genetically modified organisms (GMOs) smolecule.com. Genetic modification involves altering the genetic material of an organism to introduce desired traits, such as increased production of a specific compound ksu.edu.sa.

In the context of this compound production, genetic engineering techniques could be employed to modify fungal strains to improve their biosynthetic pathways for this compound. This might involve overexpression of genes encoding enzymes involved in this compound synthesis, downregulation of competing pathways, or introduction of genes from high-producing strains. While the provided search results mention the potential for using genetically modified organisms for this compound production smolecule.com, specific examples or detailed research findings on the use of GMOs for this purpose are not extensively described. However, the general principles of using engineered yeast, such as Saccharomyces cerevisiae, for the production of pharmaceutical terpenoids are well-established, highlighting the potential of this approach for this compound nih.gov.

Challenges and Future Directions in this compound Synthesis

Despite the availability of both chemical and biotechnological approaches, challenges remain in the efficient and cost-effective synthesis of this compound.

For biotechnological production, challenges include optimizing fermentation conditions for maximum this compound accumulation, developing efficient extraction and purification methods, and addressing potential issues with scalability and consistency in large-scale fermentation susupport.com. While microbial fermentation offers advantages like lower production costs and scalability compared to some alternatives, optimizing strain performance and process robustness are crucial for industrial viability susupport.compharmasource.global.

Future directions in this compound synthesis are likely to focus on improving the efficiency and sustainability of both chemical and biotechnological routes. This could involve developing novel catalytic methods for more selective chemical transformations, exploring new fungal strains with higher natural this compound production capabilities, and applying advanced genetic engineering techniques to create highly efficient microbial cell factories. Further research into the biosynthetic pathway of this compound in different fungi could reveal new targets for genetic manipulation to enhance production. Additionally, the development of integrated bioprocessing strategies, combining fermentation with efficient downstream processing, will be essential for the economic production of this compound.

Preclinical Research and Therapeutic Potential of Cerevisterol

In vitro Studies of Cerevisterol

Laboratory-based in vitro studies form the foundation of our understanding of this compound's biological effects at a cellular and molecular level. These experiments utilize cell cultures and biochemical assays to observe the direct impact of the compound on inflammatory pathways.

Cell-based Assays (e.g., RAW 264.7 Macrophages, 16HBE cells, NIH-3T3 fibroblasts)

Cell-based assays are critical for examining the effects of this compound in a controlled biological system. The majority of research has centered on immune cells, such as macrophages, which are pivotal in the inflammatory response.

RAW 264.7 Macrophages: This murine macrophage cell line is extensively used to model inflammation. bwise.krmdpi.comdenison.edu Studies using RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, have demonstrated that this compound (CRVS) significantly mitigates the inflammatory cascade. nih.govnih.gov

Key findings from these studies show that this compound:

Reduces Inflammatory Mediators: It suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation. This is achieved by reducing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net

Decreases Pro-inflammatory Cytokines: The compound effectively lowers the expression and production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govresearchgate.net

Modulates Signaling Pathways: this compound's anti-inflammatory action is linked to its ability to inhibit crucial signaling pathways. It halts the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and suppresses the activation of activator protein-1 (AP-1). nih.govknu.ac.kr Furthermore, it downregulates the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERKs), and p38. nih.gov

Activates Antioxidant Response: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling cascade, a key pathway in the cellular antioxidant and anti-inflammatory response. nih.govknu.ac.kr

Interactive Data Table: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

Marker Effect of this compound Treatment Associated Signaling Pathway Reference
Nitric Oxide (NO) Decreased Production NF-κB nih.govnih.govresearchgate.net
Prostaglandin E2 (PGE2) Decreased Production NF-κB / MAPK nih.govnih.govresearchgate.net
iNOS Decreased Expression NF-κB nih.govresearchgate.net
COX-2 Decreased Expression NF-κB / MAPK nih.govresearchgate.net
TNF-α Decreased Production NF-κB / AP-1 nih.govnih.gov
IL-6 Decreased Production NF-κB / AP-1 nih.govnih.gov
IL-1β Decreased Production NF-κB / AP-1 nih.govnih.gov
NF-κB Inhibited Activation/Translocation MAPK nih.govknu.ac.kr
AP-1 Inhibited Transactivation MAPK nih.govknu.ac.kr
Nrf2/HO-1 Activated/Upregulated - nih.govknu.ac.kr

16HBE cells and NIH-3T3 fibroblasts: The 16HBE cell line, derived from human bronchial epithelial cells, is a valuable model for studying airway inflammation and respiratory diseases. cytion.comnih.govmerckmillipore.com The NIH-3T3 cell line is a fibroblast line derived from a mouse embryo, often used in studies related to wound healing and tissue remodeling. nih.govnih.gov Despite the utility of these cell lines, a review of the available scientific literature did not yield specific studies investigating the direct effects of this compound on 16HBE or NIH-3T3 cells within the scope of this article's focus.

Biochemical Assays for Enzyme Inhibition

Biochemical assays isolate specific enzymes to determine a compound's direct inhibitory effects. nih.govnih.gov Research has shown that this compound can inhibit the function of key enzymes involved in inflammation and cell proliferation.

Inhibition of iNOS and COX-2: As observed in cell-based assays, this compound suppresses the expression of the iNOS and COX-2 enzymes. researchgate.net This leads to a downstream reduction in their products, NO and PGE2, respectively, which are central to the inflammatory process.

Inhibition of DNA Polymerase Alpha: this compound has been identified as an inhibitor of the eukaryotic enzyme DNA polymerase alpha. wikipedia.org This enzyme is crucial for DNA replication, and its inhibition suggests a potential mechanism for controlling cell proliferation, which can be a component of chronic inflammatory responses.

Inhibition of NF-κB Activation: The compound is also described as a potent inhibitor of NF-κB activation. wikipedia.org While this is a pathway-level inhibition observed in cell-based assays, it fundamentally relies on preventing the activity of enzymes (kinases) that trigger the activation and nuclear translocation of the NF-κB protein complex.

In vivo Studies of this compound (Limited data)

While in vitro studies provide crucial mechanistic insights, in vivo studies using animal models are necessary to evaluate a compound's effects in a whole, living organism. Data on the in vivo anti-inflammatory activity of this compound remains limited.

Animal Models for Inflammatory Conditions (e.g., LPS-induced inflammation)

LPS-induced inflammation in animal models, typically mice, is a standard preclinical method to assess the systemic anti-inflammatory potential of therapeutic candidates. frontiersin.org While multiple studies on this compound's effects in cell cultures strongly support its anti-inflammatory potential, they also highlight the need for systemic analyses in LPS-challenged animal models to confirm its in vivo efficacy. mdpi.com One study extended its in vitro findings by demonstrating that this compound could reduce inflammatory symptoms in primary murine peritoneal macrophages stimulated with LPS, further bridging the gap between cell line studies and potential whole-animal effects. nih.govmdpi.com However, comprehensive studies detailing the outcomes of this compound administration in animal models of LPS-induced inflammation were not prominently available in the reviewed literature.

Translational Research and Clinical Implications

Translational research aims to bridge the gap between preclinical findings and human clinical applications. The data gathered from in vitro and the limited in vivo studies position this compound as a compound with noteworthy therapeutic possibilities.

Potential as a Natural Anti-inflammatory Agent

The preclinical evidence strongly suggests that this compound has the potential to be a natural anti-inflammatory agent. nih.govnih.gov Its multi-pronged mechanism of action makes it a compelling candidate for further investigation. By simultaneously suppressing the production of key inflammatory mediators like NO and PGE2, downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibiting major inflammatory signaling pathways including MAPK, NF-κB, and AP-1, this compound addresses several core components of the inflammatory response. nih.govnih.gov Moreover, its ability to activate the protective Nrf2/HO-1 antioxidant pathway suggests it may also help mitigate the oxidative stress that often accompanies inflammation. knu.ac.kr These findings collectively provide a strong rationale for conducting more extensive in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in models of inflammatory diseases. mdpi.com

Development as an Antimicrobial Agent

This compound has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. bohrium.comcaymanchem.com Its efficacy has been evaluated against both bacteria and fungi, with research also pointing to its potential as a resistance-modifying agent. bohrium.com

Research has shown that this compound isolated from Trametes gibbosa and Trametes elegans inhibits the growth of several bacteria and one fungal species. bohrium.com It was found to be effective against Salmonella typhi and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL for both. bohrium.comresearchgate.net It also showed activity against Enterococcus faecalis with an MIC of 50 µg/mL. bohrium.comresearchgate.net In terms of antifungal activity, this compound inhibited the growth of Aspergillus niger at an MIC of 25 µg/mL. bohrium.comcaymanchem.comresearchgate.net However, it did not show activity against E. coli, P. aeruginosa, S. pyogenes, K. pneumoniae, B. subtilis, C. albicans, A. flavus, and A. tamarii at concentrations up to 400 µg/mL. caymanchem.com Another study highlighted its inhibitory effect against the acne-causing bacteria Propionibacterium acnes (now Cutibacterium acnes) with an MIC of 200 µg/mL. researchgate.net

Beyond direct antimicrobial action, this compound has been observed to modify the activity of conventional antibiotics. bohrium.com At sub-inhibitory concentrations (3 µg/mL), it was shown to either potentiate or reduce the effectiveness of antibiotics such as erythromycin, ampicillin, ciprofloxacin, tetracycline, and amoxicillin, suggesting a role as a resistance-modifying agent. bohrium.com The mechanism of action for its antimicrobial effects may be linked to the general ability of sterol-targeting antifungals to inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.gov Further research into its capacity to inhibit biofilm formation, a key factor in microbial persistence and resistance, is an area of growing interest. nih.govnih.gov

Antimicrobial Activity of this compound
MicroorganismTypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)Source
Salmonella typhiBacterium25 µg/mL50 µg/mL bohrium.comresearchgate.net
Staphylococcus aureusBacterium25 µg/mL100 µg/mL bohrium.comresearchgate.net
Enterococcus faecalisBacterium50 µg/mL200 µg/mL bohrium.comresearchgate.net
Propionibacterium acnesBacterium200 µg/mLNot Reported researchgate.net
Aspergillus nigerFungus25 µg/mL100 µg/mL bohrium.comresearchgate.net

Exploration in Cancer Therapy

The potential of this compound as an anticancer agent has been explored through its effects on various cancer cell lines. Research has focused on its cytotoxic properties, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle regulation and key signaling pathways. wikipedia.orgcaymanchem.comnih.gov

This compound has demonstrated selective cytotoxicity against several human cancer cell lines. wikipedia.orgcaymanchem.com It has been shown to inhibit the proliferation of MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and Caco-2 (colorectal cancer) cells with EC50 values of 64.5 µM, 52.4 µM, and 37.6 µM, respectively. caymanchem.com However, it did not show significant activity against PC3 (prostate cancer), PANC-1 (pancreatic cancer), or A549 (lung cancer) cells, where the IC50 was greater than 100 µM. caymanchem.com Earlier studies also reported its cytotoxicity against P388 mouse leukemia cells and A549 human alveolar epithelial cells. wikipedia.org

The mechanism behind this cytotoxicity appears to be linked to the induction of apoptosis. nih.gov Apoptosis is a critical process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov Studies on oxysterols, the class of molecules to which this compound belongs, show they can promote apoptosis in tumor cells. nih.gov This process often involves the activation of caspases, a family of protease enzymes that execute cell death. nih.gov Furthermore, some oxysterols have been found to influence the cell cycle, inhibiting the S phase (DNA synthesis) and stimulating the G0/G1 or G2/M phases, effectively halting cell proliferation. nih.gov

This compound's anticancer activity may also stem from its ability to modulate critical signaling pathways. wikipedia.orgmdpi.com It is a potent inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation, a key pathway involved in inflammation and cancer cell survival. wikipedia.orgmdpi.com By suppressing NF-κB and related pathways like the mitogen-activated protein kinases (MAPK) signaling cascade, this compound can interfere with the processes that allow cancer cells to grow and resist treatment. mdpi.comnih.govresearchgate.net

Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeEffective/Inhibitory Concentration (EC50/IC50)Source
Caco-2Colorectal CancerEC50: 37.6 µM caymanchem.com
MDA-MB-231Breast CancerEC50: 52.4 µM caymanchem.com
MCF-7Breast CancerEC50: 64.5 µM caymanchem.com
A549Lung CancerIC50 > 100 µM caymanchem.com
PANC-1Pancreatic CancerIC50 > 100 µM caymanchem.com
PC3Prostate CancerIC50 > 100 µM caymanchem.com
P388Mouse LeukemiaCytotoxic wikipedia.org

Cosmeceutical Applications

This compound is being investigated as a potential ingredient in cosmeceuticals, which are cosmetic products with drug-like benefits. researchgate.netmdpi.com Its promise in this area is due to its antioxidant, anti-acne, and skin-whitening properties. researchgate.net

The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), which contribute to skin aging and damage. nih.gov this compound has shown potential in this regard, which is a desirable trait for anti-aging skincare products. nih.govresearchgate.net Its ability to protect the skin is further supported by its antimicrobial action against P. acnes, a bacterium implicated in the development of acne. researchgate.net This suggests its potential use in formulations aimed at preventing or treating acne vulgaris. researchgate.net

Furthermore, this compound has been found to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) production. researchgate.net By inhibiting this enzyme, this compound can potentially reduce hyperpigmentation and lighten the skin. In one study, it demonstrated an IC50 value of 51.98 µM for tyrosinase inhibition when L-tyrosine was used as the substrate. researchgate.netresearchgate.net In addition to these effects, this compound, along with the compound aloesol, was found to promote the proliferation of fibroblast cells and enhance wound closure rates in vitro, indicating potential for wound-healing applications. researchgate.net

Nutraceutical Applications

As a naturally occurring phytosterol in various fungi, including many edible mushrooms, this compound holds potential for use in nutraceuticals and functional foods. wikipedia.orgnih.govnih.gov Nutraceuticals are food-derived products that offer health benefits beyond basic nutrition. fda.gov.tw The primary health benefit associated with this compound in this context is its potent anti-inflammatory activity. mdpi.comnih.gov

Chronic inflammation is a key factor in many diseases. mdpi.com this compound has been shown to exert significant anti-inflammatory effects by suppressing the production of inflammatory mediators in macrophage cells. mdpi.comresearchgate.net Specifically, it reduces the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.govresearchgate.net It also decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Additional Molecular Mechanisms

While studies have begun to shed light on some of Cerevisterol's molecular targets, such as the inhibition of DNA polymerase alpha and potent inhibition of NF-kappa B activation, the complete spectrum of its molecular interactions remains to be fully elucidated. Research indicates that this compound may modulate cellular signaling pathways, including MAPK and NF-kappa B pathways, suggesting a role in cellular responses to stress and inflammation. smolecule.comnih.gov It has been shown to suppress the production of nitric oxide and prostaglandin (B15479496) E₂ by inhibiting inflammatory mediators like iNOS and COX-2. nih.govnih.gov Furthermore, this compound appears to influence the Nrf2/heme oxygenase-1 signaling cascade, which is involved in antioxidant and anti-inflammatory responses. nih.govresearchgate.net Future research should aim for a comprehensive understanding of all the molecular targets and pathways influenced by this compound, employing advanced techniques such as transcriptomics, proteomics, and metabolomics to map its cellular effects in detail. Understanding how this compound interacts with specific proteins and enzymes will be crucial for optimizing its therapeutic use and minimizing potential off-target effects.

Comprehensive In vivo Efficacy and Safety Studies

Much of the research on this compound's bioactivity, including its cytotoxic, anti-inflammatory, and antimicrobial properties, has been conducted in vitro. smolecule.comwikipedia.orgresearchgate.netcaymanchem.comcaymanchem.com While these studies provide valuable initial insights, comprehensive in vivo studies are essential to confirm these effects in complex biological systems and to assess the compound's safety profile in living organisms. Future research should involve rigorous testing in relevant animal models to evaluate the efficacy of this compound against specific diseases or conditions where its in vitro activity has shown promise, such as inflammatory diseases, infections, and certain cancers. smolecule.comnih.govnih.govresearchgate.netcaymanchem.com These studies should include dose-response assessments, evaluation of different administration routes, and long-term toxicity studies to establish a clear understanding of its therapeutic index and potential side effects.

Pharmacokinetic and Pharmacodynamic Profiling

A significant gap in the current knowledge of this compound is its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Understanding how the body absorbs, distributes, metabolizes, and excretes this compound (PK) and how it exerts its effects at different concentrations over time (PD) is critical for determining appropriate dosages and treatment regimens in future clinical applications. mdpi.com Future research should focus on conducting detailed PK/PD studies in relevant animal species. This includes determining its bioavailability, half-life, tissue distribution, and the pathways involved in its metabolism and excretion. Such data will be invaluable for translating in vitro findings to in vivo applications and for designing rational clinical trials.

Development of Novel Delivery Systems

This compound's physical properties, such as its high melting point and insolubility in certain organic solvents like hexane (B92381), have been noted. wikipedia.org While it shows solubility in solvents like ethanol, methanol (B129727), and DMSO, its delivery in biological systems, particularly for systemic administration, may present challenges. caymanchem.comchemfaces.com The development of novel delivery systems could significantly enhance this compound's solubility, stability, and targeted delivery to specific tissues or cells, potentially improving its efficacy and reducing off-target effects. Future research should explore various drug delivery strategies, including encapsulation in nanoparticles, liposomes, or other biocompatible carriers. nih.govresearchgate.net Studies evaluating the in vitro and in vivo performance of these delivery systems will be crucial for overcoming potential formulation challenges and improving therapeutic outcomes.

Synergistic Effects with Other Bioactive Compounds

This compound is often found in natural sources alongside other bioactive compounds. smolecule.comwikipedia.orginvivochem.cn Investigating potential synergistic effects between this compound and other compounds, either from its natural sources or known therapeutic agents, could lead to the development of more effective combination therapies. Research has already indicated that this compound can modify the activity of certain antibiotics, sometimes enhancing their effects against multidrug-resistant bacteria. researchgate.netresearchgate.netamazonaws.com Future studies should systematically evaluate the synergistic potential of this compound with a range of therapeutic agents for various conditions, such as infectious diseases, inflammatory disorders, and cancer. smolecule.comresearchgate.netcaymanchem.comamazonaws.comdntb.gov.ua These investigations could reveal novel therapeutic strategies and potentially lower the effective doses of individual compounds, thereby reducing toxicity.

Exploration of New Biological Activities and Therapeutic Applications

Current research has identified several promising biological activities of this compound, including anti-inflammatory, antimicrobial, and cytotoxic effects. smolecule.comnih.govnih.govresearchgate.netcaymanchem.comcaymanchem.com However, given its presence in diverse organisms and its complex structure, it is plausible that this compound possesses additional, as yet undiscovered, biological activities. Future research should continue to explore new potential therapeutic applications for this compound. This could involve screening for activity in other disease models, investigating its effects on different cellular processes, or exploring its potential in areas such as wound healing or cosmeceuticals, where initial findings have emerged. researchgate.netresearchgate.net Further investigation into its effects on specific targets like DNA polymerase alpha and NF-kappa B may also reveal applications in conditions directly linked to these pathways. smolecule.comnih.govwikipedia.orgcaymanchem.com

Q & A

Q. How can researchers confirm the structural identity of cerevisterol using spectroscopic methods?

this compound's structure is validated through comprehensive nuclear magnetic resonance (NMR) analysis. Key signals in ¹H-NMR (e.g., δ 5.33 ppm for H-7, δ 0.58 ppm for H-18) and ¹³C-NMR (e.g., δ 144.0 ppm for C-8, δ 76.0 ppm for C-5) align with sterol frameworks. Cross-validation with 2D NMR techniques (COSY, HSQC, HMBC) confirms connectivity and functional groups, such as hydroxyl and double-bond positions . Comparative analysis against literature data (e.g., Kawagishi et al., 1988) ensures structural fidelity .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., dichloromethane or ethanol-water mixtures) followed by chromatographic fractionation. Column chromatography (silica gel) and preparative thin-layer chromatography (TLC) are used to purify this compound from fungal or plant matrices. Post-isolation, purity is confirmed via HPLC or LC-NMR, with dereplication against known spectral libraries to avoid misidentification .

Q. What are the standard assays to evaluate this compound’s antimicrobial activity?

Minimum inhibitory concentration (MIC) assays using broth microdilution (e.g., against Salmonella Typhi ATCC6539) are standard. Time-kill studies assess bactericidal effects (e.g., ≥4 log₁₀-CFU reduction at 24 hours). Catalase activity inhibition can be quantified via hydrogen peroxide decomposition, measured by foam height reduction (e.g., from 1.9 cm to 0.4 cm in treated samples) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological mechanisms be resolved?

Discrepancies in reported mechanisms (e.g., NF-κB vs. MAPK pathway dominance) may arise from cell-type specificity or experimental conditions. To reconcile findings:

  • Use knockout models (e.g., Nrf2-deficient cells) to isolate pathway contributions.
  • Standardize LPS concentrations in inflammation assays (e.g., 1 µg/mL for RAW264.7 macrophages).
  • Cross-validate results with dual-luciferase reporters for NF-κB and AP-1 activity .

Q. What experimental designs optimize the study of this compound’s anti-inflammatory effects?

  • In vitro : Use LPS-stimulated macrophages to measure NO and PGE₂ production. Quantify iNOS/COX-2 expression via Western blot.
  • Pathway mapping : Inhibit IκBα phosphorylation (e.g., with BAY11-7082) to confirm this compound’s NF-κB blockade.
  • Dose-response : Test 1–50 µM this compound to establish EC₅₀ values for cytokine suppression (e.g., TNF-α, IL-6) .

Q. How can researchers address variability in this compound’s cytotoxicity across cell lines?

  • Perform ATP-based viability assays (e.g., CellTiter-Glo) to compare IC₅₀ values in cancer vs. normal cells.
  • Evaluate DNA polymerase α inhibition (IC₅₀ ~10 µM) as a cytotoxicity marker.
  • Control for sterol uptake differences using cholesterol-depletion media to enhance this compound bioavailability .

Q. What strategies validate this compound’s ecological and toxicological safety in preclinical research?

  • Aquatic toxicity : Follow OECD Guidelines 201/202 for Daphnia magna or algal growth inhibition tests.
  • PBT assessment : Use EPI Suite to predict persistence, bioaccumulation, and toxicity (this compound’s logP ~4.2 suggests moderate bioaccumulation potential).
  • In vivo models : Monitor hepatic enzymes (ALT/AST) and renal function in rodent studies .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting spectral data for this compound derivatives?

  • Compare ¹³C-NMR chemical shifts (e.g., δ 67.7 ppm for C-3 hydroxyl) across solvents (DMSO-d₆ vs. CDCl₃).
  • Use quantum mechanical calculations (DFT) to predict NMR spectra and resolve stereochemical ambiguities.
  • Deposit raw spectral data in repositories (e.g., NMReDATA) for peer validation .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Fit sigmoidal curves (logistic regression) to dose-response data using software like GraphPad Prism.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cytokine levels across doses).
  • Report effect sizes (Cohen’s d) for biological significance beyond p-values .

Ethical and Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Adhere to ARRIVE guidelines for in vivo experiments, detailing animal strain, age, and housing.
  • Share chromatograms and NMR spectra as supplementary data.
  • Cite original isolation protocols (e.g., Kawagishi et al., 1988) to prevent methodological drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.